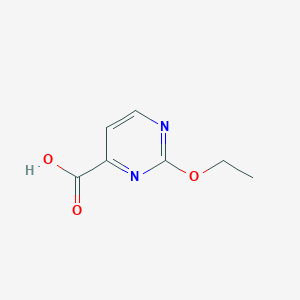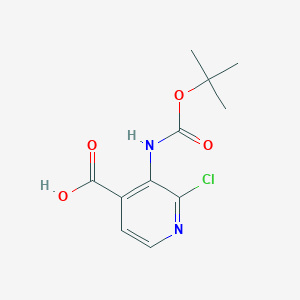
2-乙氧基嘧啶-4-羧酸
描述
2-Ethoxypyrimidine-4-carboxylic acid is a chemical compound with the formula C7H8N2O3 . It is produced by KISHIDA CHEMICAL CO., LTD .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxypyrimidine-4-carboxylic acid include its chemical formula (C7H8N2O3), CAS No. (1312556-74-3), and molecular weight (168.15) .科学研究应用
化学合成与反应性
2-乙氧基嘧啶-4-羧酸及其衍生物因其反应性和合成各种化合物的潜力而被广泛研究有机化学领域。例如,2-(乙氧基亚甲基)-3-氧代羧酸酯与四唑-5-胺反应生成乙基 4-烷基-2-叠氮嘧啶-5-羧酸酯,它可以进行进一步的亲核取代 (Goryaeva 等,2015)。类似地,乙基 2-氨基-4-芳基-1,4-二氢-6-苯基嘧啶-5-羧酸酯已在微波辐射和无溶剂条件下合成,得到新型嘧啶并[1,2-a]嘧啶 (Eynde 等,2001)。
药物研究
在药物研究中,2-乙氧基嘧啶-4-羧酸的衍生物因其作为各种酶活性位点抑制剂的潜力而被探索。例如,5,6-二羟基嘧啶-4-羧酸已显示出作为丙型肝炎病毒 (HCV) NS5B 聚合酶(病毒复制中的关键酶)抑制剂的希望 (Stansfield 等,2004)。此外,各种 5-卤嘧啶-4-羧酸酯已通过 Minisci 反应合成,用于开发有效的 CK2 抑制剂,突出了它们在药物化学中的重要性 (Regan 等,2012)。
杂环化学
在杂环化学领域,2-乙氧基嘧啶-4-羧酸衍生物已用于合成复杂的杂环结构。例如,乙基 4-芳基-3-氰基-6-甲基-2-硫代氧杂-1,2-二氢吡啶-5-羰酸酯与羰基化合物反应生成四氢吡啶噻吩并嘧啶衍生物,展示了这些化合物在合成不同杂环体系中的多功能性 (Bakhite 等,2005)。
抗菌研究
2-乙氧基嘧啶-4-羧酸衍生物也因其抗菌特性而被探索。例如,嘧啶并[5,4-e]-1,3-噻嗪和嘧啶并[4,5-d]嘧啶的各种衍生物在药理学检查中表现出镇痛、抗炎和免疫抑制活性 (Malinka 等,1989)。
安全和危害
If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing . If it comes in contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental release, it is recommended to ventilate the area until material pick up is complete and wear proper protective equipment .
属性
IUPAC Name |
2-ethoxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7-8-4-3-5(9-7)6(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVMYMOPOSRGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3097543.png)
